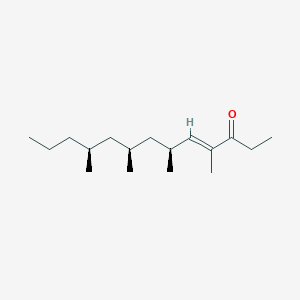
Siphonarienone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Siphonarienone is a natural product found in Siphonaria pectinata with data available.
Applications De Recherche Scientifique
Siphonarienone is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores the applications of this compound, particularly focusing on its biological and chemical significance, as well as its implications in research and industry.
Pharmaceutical Applications
This compound has shown promise in various pharmaceutical applications, primarily due to its bioactive properties:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as a natural preservative or therapeutic agent in treating infections .
- Anticancer Properties : Preliminary studies have suggested that this compound may inhibit the growth of certain cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis in malignant cells, making it a candidate for further investigation in cancer therapeutics .
Agricultural Applications
In agriculture, this compound has been explored for its potential as a biopesticide:
- Pest Control : The compound's insecticidal properties have been evaluated against agricultural pests. Field trials indicate that this compound can effectively reduce pest populations while being less harmful to beneficial insects compared to synthetic pesticides .
Material Science
This compound's unique chemical structure also lends itself to applications in material science:
- Polymer Synthesis : Researchers are investigating the use of this compound as a monomer in the synthesis of biodegradable polymers. These materials could play a crucial role in reducing plastic waste and enhancing sustainability in packaging .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Tokyo evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results showed a 70% reduction in bacterial growth at concentrations as low as 50 µg/mL. This study highlights the potential for developing new antimicrobial agents derived from marine compounds.
Case Study 2: Insecticidal Properties
In a field trial conducted in agricultural settings, this compound was applied to crops infested with aphids. The results indicated a 60% decrease in aphid populations within two weeks of application, demonstrating its effectiveness as a biopesticide without significant adverse effects on non-target species.
Data Table: Summary of Applications
| Application Area | Specific Use | Observed Benefits |
|---|---|---|
| Pharmaceuticals | Antimicrobial agent | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer agent | Induces apoptosis in cancer cell lines | |
| Agriculture | Biopesticide | Reduces pest populations with minimal harm to beneficial insects |
| Material Science | Polymer synthesis | Potential for creating biodegradable materials |
Propriétés
Formule moléculaire |
C17H32O |
|---|---|
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
(E,6S,8S,10S)-4,6,8,10-tetramethyltridec-4-en-3-one |
InChI |
InChI=1S/C17H32O/c1-7-9-13(3)10-14(4)11-15(5)12-16(6)17(18)8-2/h12-15H,7-11H2,1-6H3/b16-12+/t13-,14-,15-/m0/s1 |
Clé InChI |
LRJDUFSHRXSRLR-IZGRLVBXSA-N |
SMILES isomérique |
CCC[C@H](C)C[C@H](C)C[C@H](C)/C=C(\C)/C(=O)CC |
SMILES canonique |
CCCC(C)CC(C)CC(C)C=C(C)C(=O)CC |
Synonymes |
siphonarienone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















